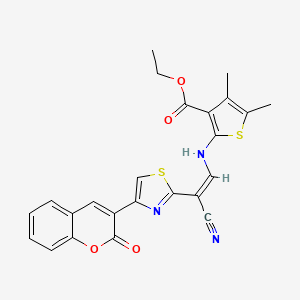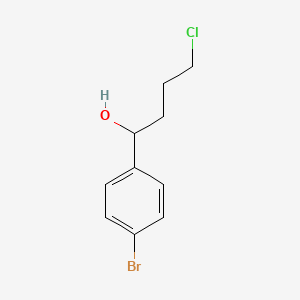
1-(4-Bromophenyl)-4-chlorobutan-1-ol
Descripción general
Descripción
1-(4-Bromophenyl)-4-chlorobutan-1-ol, also known as 4-bromo-4-chlorobutanol or 4-bromo-4-chlorobutyl alcohol, is an organic compound belonging to the class of compounds known as halogenated alcohols. It is a colorless liquid with a faint odor and is used in the synthesis of pharmaceuticals, dyes, and other compounds. 4-bromo-4-chlorobutanol is a versatile synthetic intermediate which has been widely used in organic synthesis. The synthesis of this compound is relatively simple and can be achieved through a variety of methods.
Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
The compound’s structural moiety has been associated with antimicrobial properties. Research suggests that derivatives of 1-(4-Bromophenyl)-4-chlorobutan-1-ol could be potent antimicrobial agents, particularly against Gram-positive pathogens . This application is crucial in the development of new medications to combat resistant strains of bacteria.
Antioxidant Activity
The bromophenyl group in the compound’s structure is indicative of potential antioxidant properties. Antioxidants are vital in pharmaceuticals and nutraceuticals for preventing oxidative stress, which can lead to chronic diseases .
Anticancer Research
Compounds with a bromophenyl moiety have been explored for their anticancer activities. The presence of this group in 1-(4-Bromophenyl)-4-chlorobutan-1-ol suggests it may serve as a precursor in synthesizing novel anticancer drugs .
Organic Synthesis
This compound can be used in organic synthesis, serving as a building block for more complex molecules. Its bromophenyl group is particularly useful in cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic chemistry .
Biological Evaluation Studies
The compound’s derivatives can be synthesized and characterized for biological evaluation. Such studies are essential for understanding the bioactivity of new compounds and their potential therapeutic applications .
Drug Design and Biofilm Inhibition
In silico studies have shown that derivatives of 1-(4-Bromophenyl)-4-chlorobutan-1-ol could be effective in drug design, particularly for targeting biofilm-associated infections. Biofilms are difficult to treat with conventional antibiotics, making this a significant area of research .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-4-chlorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,13H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAXLMKQPVZTBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCCl)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-4-chlorobutan-1-ol | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


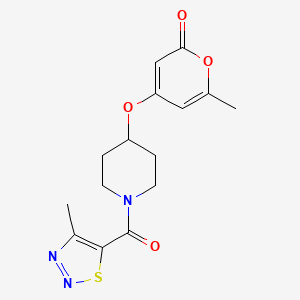
![2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2364483.png)
![3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2364485.png)


![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2364491.png)
![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2364492.png)
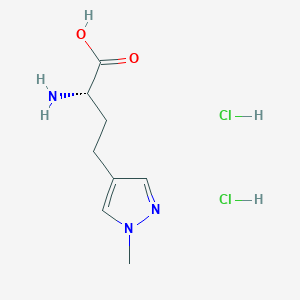

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2364497.png)
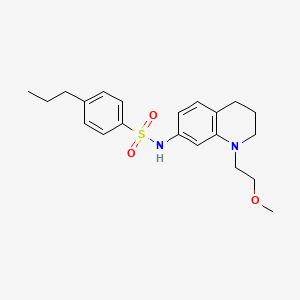

![2-[2-(pyridin-3-ylmethylsulfanyl)pyridin-3-yl]-1H-benzimidazole](/img/structure/B2364500.png)
